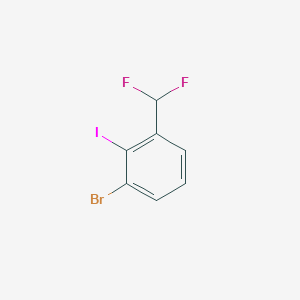

1-Bromo-3-(difluoromethyl)-2-iodobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(difluoromethyl)-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2I/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMQECQKFLYDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 1 Bromo 3 Difluoromethyl 2 Iodobenzene

A likely synthetic pathway would commence with a suitably substituted aniline (B41778). Two potential precursors could be envisioned: 2-bromo-3-(difluoromethyl)aniline (B13022719) or 2-iodo-3-(difluoromethyl)aniline. The synthesis of such precursors would likely involve multiple steps, starting from a simpler difluoromethylated benzene (B151609) derivative.

Proposed Synthetic Route:

A feasible approach would involve the diazotization of an aniline precursor, for instance, 2-bromo-3-(difluoromethyl)aniline, followed by a Sandmeyer-type iodination. The general steps are outlined below:

Diazotization: The aniline precursor would be treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., sulfuric acid or hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Sandmeyer Iodination: The freshly prepared diazonium salt solution would then be added to a solution containing an iodide source, such as potassium iodide or a solution of iodine in an appropriate solvent, to effect the replacement of the diazonium group with an iodine atom. This step often proceeds without the need for a copper catalyst, which is typically required for the introduction of chlorine or bromine. organic-chemistry.org

Alternatively, starting with 2-iodo-3-(difluoromethyl)aniline, a similar two-step process involving diazotization followed by a Sandmeyer bromination, likely catalyzed by copper(I) bromide, would yield the target compound.

The synthesis of the aniline precursors themselves would likely start from a commercially available difluoromethylated benzene derivative. A possible sequence could involve nitration, followed by reduction of the nitro group to an amine, and subsequent halogenation at the desired position. The regioselectivity of the halogenation step would be crucial and would depend on the directing effects of the existing substituents.

Chemical Reactivity and Transformation Pathways of 1 Bromo 3 Difluoromethyl 2 Iodobenzene

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and polyhalogenated substrates like 1-bromo-3-(difluoromethyl)-2-iodobenzene are valuable precursors in this context. youtube.com The difference in bond strength (C-I < C-Br) allows for selective reactions, where the more labile carbon-iodine bond typically reacts preferentially, especially under palladium catalysis. wikipedia.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. nih.gov The general mechanism involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov For substrates with multiple halogen atoms, the oxidative addition step is highly selective. The palladium(0) catalyst preferentially inserts into the weaker carbon-iodine bond over the stronger carbon-bromine bond. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organoboron compound with an organic halide. libretexts.orgnih.gov When this compound is subjected to Suzuki-Miyaura conditions, the reaction can be controlled to achieve selective coupling at the C-I position. By using one equivalent of a boronic acid or ester in the presence of a palladium catalyst and a base, the corresponding 2-aryl-1-bromo-3-(difluoromethyl)benzene can be synthesized in high yield. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond allows for the selective introduction of an alkynyl group at the C-2 position of this compound. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org The reaction mechanism also begins with the oxidative addition of the palladium catalyst to the carbon-halogen bond. nih.gov Consequently, selective coupling at the C-I position of this compound with various alkenes can be achieved, leaving the C-Br bond available for subsequent transformations. mdpi.com

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, piperidine | THF, DMF |

| Heck | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Copper-mediated or -catalyzed reactions provide an alternative to palladium-based methodologies and sometimes offer complementary reactivity. researchgate.net These reactions are particularly relevant for fluoroalkylation processes. cas.cn For instance, copper-mediated coupling with TMSCF₂H can be used to introduce difluoromethyl groups onto aryl iodides. nih.gov While this compound already contains this moiety, related copper-mediated couplings, such as the Ullmann condensation for forming C-N or C-O bonds, could be employed. researchgate.net In such reactions, the C-I bond is generally more reactive than the C-Br bond, allowing for selective functionalization. rsc.org The mechanism of these reactions can involve Cu(I)/Cu(III) catalytic cycles or radical pathways, depending on the specific conditions and ligands used. nih.gov

| Reaction Type | Reagent | Copper Source | Ligand (if any) | Typical Product |

|---|---|---|---|---|

| Ullmann Amination | Amine (R₂NH) | CuI | Phenanthroline, L-proline | Aryl amine |

| Ullmann Ether Synthesis | Alcohol (ROH) | CuI, Cu₂O | Phenanthroline | Aryl ether |

| Difluoromethylation | TMSCF₂H | CuI | None | Difluoromethylarene |

While palladium and copper are the most common metals for cross-coupling of aryl halides, other transition metals like nickel have emerged as powerful catalysts. nih.gov Nickel catalysts can facilitate the coupling of aryl halides with a wide range of organometallic reagents and can sometimes offer different selectivity or functional group tolerance compared to palladium. mdpi.com For instance, nickel-catalyzed reactions have been shown to be effective for the C-F bond activation in perfluoroarenes, indicating their potential for activating strong carbon-halogen bonds. mdpi.com Ruthenium catalysts have also been explored, particularly in the context of C-H functionalization reactions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions in Polyhalogenated Systems

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. masterorganicchemistry.comyoutube.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The electron-withdrawing group stabilizes the negative charge in the intermediate Meisenheimer complex that forms upon nucleophilic attack. masterorganicchemistry.comlibretexts.org

In this compound, the difluoromethyl group is electron-withdrawing and is positioned ortho to both the iodine and bromine atoms. This electronic arrangement activates both halogens toward SNAr. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org Unlike in transition metal-catalyzed couplings, the relative reactivity of the halogens as leaving groups in SNAr reactions often follows the order of electronegativity: F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. nih.gov However, the precise selectivity can be influenced by the nucleophile and reaction conditions. Given the presence of two activating positions, a mixture of products resulting from substitution at C-I and C-Br might be obtained.

Radical Reactions and Carbon-Hydrogen Functionalization

The carbon-halogen bonds in this compound can also participate in radical reactions. youtube.com The weaker C-I bond is more susceptible to homolytic cleavage to form an aryl radical. This can be initiated by heat, light (photocatalysis), or a radical initiator. nih.govresearchgate.net Once formed, the 2-bromo-6-(difluoromethyl)phenyl radical can be trapped by various radical acceptors or participate in cascade reactions. conicet.gov.ar For example, copper-catalyzed reactions involving fluoroalkyl radicals often proceed through single-electron transfer (SET) mechanisms, generating radical intermediates. d-nb.info

Direct carbon-hydrogen (C-H) functionalization is a modern strategy for modifying organic molecules that avoids pre-functionalization. nih.gov While the presence of two reactive carbon-halogen bonds makes C-H functionalization on the this compound ring challenging, it is not impossible. Directed C-H activation, where a directing group guides a transition metal catalyst to a specific C-H bond, could potentially be used if a suitable directing group were introduced onto the molecule. acs.org Hypervalent iodine reagents are also known to mediate C-H functionalization reactions under radical or ionic pathways. researchgate.netnih.gov

Reductive Transformations and Selective Derivatization

The differential reactivity of the C-I and C-Br bonds allows for selective reductive transformations. The more reactive C-I bond can be selectively removed (hydrodeiodination) while leaving the C-Br bond intact. This can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst under specific conditions or through hydride reagents.

Furthermore, selective derivatization can be achieved via halogen-metal exchange. Treatment of this compound with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures would preferentially occur at the more reactive iodine position. This generates a lithiated aryl species, which is a potent nucleophile and can be reacted with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group selectively at the C-2 position. This stepwise functionalization strategy is a powerful tool for the synthesis of complex, highly substituted aromatic compounds. researchgate.net

Reactivity Modulation by Fluorine's Electronic and Steric Effects

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic and steric properties of the difluoromethyl (CF2H) group. The two fluorine atoms, being highly electronegative, exert a powerful influence on the molecule's chemical behavior.

Electronic Effects: The primary electronic influence of the difluoromethyl group is its strong electron-withdrawing inductive effect (-I). The high electronegativity of the two fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the aromatic ring through the sigma bond framework. This effect is somewhat weaker than that of a trifluoromethyl (CF3) group but significantly stronger than a methyl (CH3) group. rsc.org The consequence of this inductive withdrawal is the deactivation of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution reactions. youtube.com The difluoromethyl radical (•CF2H) is considered to have nucleophilic character, which influences its reactivity in radical reactions. mdpi.com In contrast, the related chlorodifluoromethyl radical (•CF2Cl) is more electrophilic and reacts preferentially with electron-rich positions on an aromatic nucleus. mdpi.com

The CF2H group is also noted for its ability to act as a lipophilic hydrogen bond donor, a characteristic that makes it a bioisostere of hydroxyl (-OH) and thiol (-SH) groups in medicinal chemistry. mdpi.comnih.gov This property, however, is less impactful on the general chemical reactivity pathways of the aromatic ring itself compared to its strong inductive effect.

Steric Effects: The difluoromethyl group is sterically more demanding than a hydrogen atom and is considered bulkier than a methyl group. researchgate.net This steric hindrance can influence the regioselectivity of reactions involving the aromatic ring. Specifically, it can impede the approach of reagents to the adjacent C-2 (iodo-substituted) and C-4 positions, a phenomenon often referred to as an ortho effect. wikipedia.org This steric crowding can force adjacent functional groups, like the iodine atom at the C-2 position, to twist out of the plane of the benzene ring, which can alter bond lengths and angles and, consequently, reactivity. wikipedia.org

Table 1: Comparison of Electronic and Steric Properties of Selected Substituents

| Substituent | Inductive Effect | Resonance Effect | van der Waals Radius (Group) | Notes |

|---|---|---|---|---|

| -CF2H | Strong electron-withdrawing (-I) | Weak | Larger than -CH3 | Deactivates aromatic ring; acts as a lipophilic H-bond donor. mdpi.comnih.gov |

| -CF3 | Very strong electron-withdrawing (-I) | Weak | Larger than -CF2H | Strongly deactivates aromatic ring; can cause plasticizing effects in polymers. researchgate.net |

| -CH3 | Weak electron-donating (+I) | Weak (hyperconjugation) | Smaller than -CF2H | Activates aromatic ring toward electrophilic substitution. libretexts.org |

| -Br | Electron-withdrawing (-I) | Weak electron-donating (+R) | 1.85 Å | Overall deactivating, but ortho, para-directing. libretexts.orgbyjus.com |

| -I | Electron-withdrawing (-I) | Weak electron-donating (+R) | 1.98 Å | Overall deactivating, but ortho, para-directing; C-I bond is weaker and more reactive than C-Br in cross-coupling. ossila.com |

Investigation of Interhalogen Interactions and Their Influence on Aromatic Reactivity

The spatial arrangement of the bromine and iodine atoms at the adjacent C-1 and C-2 positions, respectively, gives rise to significant interhalogen interactions that modulate the aromatic reactivity of this compound. Despite the considerable steric bulk of these two large halogen atoms, they remain largely in the plane of the benzene ring, leading to very short intramolecular distances between them. researchgate.net

Structural studies on closely related compounds, such as 1,3-dibromo-2-iodo-benzene, have revealed that the intramolecular Br-I distances are shorter than the sum of their van der Waals radii. researchgate.net For instance, the observed Br-I contacts in 1,3-dibromo-2-iodo-benzene are 3.488 Å and 3.465 Å. researchgate.net This sub-van-der-Waals contact suggests that there is an attractive component to the interaction, which helps to alleviate the expected steric repulsion. researchgate.net This phenomenon is a type of halogen bond, a directional, noncovalent interaction. acs.org

This attractive interhalogen interaction is believed to be responsible for the enhanced reactivity observed in some 1,2-dihalobenzene molecules. researchgate.net The interaction can influence the electronic structure of the C-Br and C-I bonds, potentially lengthening and weakening the C-I bond, making it more susceptible to oxidative addition in metal-catalyzed reactions. In palladium-catalyzed cross-coupling reactions, the C-I bond is known to be significantly more reactive than the C-Br bond, allowing for selective functionalization. ossila.com The reactivity of 1,2-dihalobenzenes in such reactions can be more complex to control compared to their 1,3- or 1,4-isomers, sometimes leading to palladium migration. researchgate.net

The proximity of the halogens also creates a distinct electronic environment. The inductive effects of the ortho halogens combine to strongly withdraw electron density, while their weak resonance effects donate electron density. libretexts.orgbyjus.com This complex interplay, combined with the through-space interhalogen interaction, governs the regioselectivity and rate of reactions such as nucleophilic aromatic substitution and metal-mediated C-H functionalization.

Table 2: Interhalogen Distances in a Related Compound

| Parameter | Value (Å) | Source |

|---|---|---|

| Sum of van der Waals Radii (Br + I) | 3.83 (1.85 + 1.98) | researchgate.net |

| Observed Intramolecular Br-I distance in 1,3-dibromo-2-iodo-benzene | 3.465 - 3.488 | researchgate.net |

| Difference (Attractive Interaction) | ~0.34 - 0.37 | Calculated |

Elucidating Reaction Mechanisms in Difluoromethylation Processes

The introduction of the difluoromethyl (CHF2) group into aromatic rings is a significant transformation in medicinal and agricultural chemistry. The mechanisms by which this occurs are diverse and depend heavily on the reagents and conditions employed.

In transition-metal-catalyzed difluoromethylation reactions, metal-difluorocarbene (M=CF2) intermediates are often proposed as key species in the catalytic cycle. These intermediates are typically generated from a difluoromethyl source, such as TMSCF2Br, through various activation steps. Once formed, the metal-difluorocarbene can undergo insertion into a metal-aryl bond. This process involves the migration of the aryl group from the metal center to the carbene carbon, thereby forming a new carbon-carbon bond and installing the difluoromethyl group onto the aromatic ring. Subsequent reductive elimination or other steps then regenerate the active catalyst to continue the cycle. The specific nature of the metal, its oxidation state, and the coordinating ligands all play a critical role in the stability and reactivity of the metal-difluorocarbene intermediate.

Radical pathways represent another major mechanistic manifold for aryl difluoromethylation. These processes often involve the generation of a difluoromethyl radical (•CHF2) from a suitable precursor. For instance, sulfones like pyridyl sulfone can serve as effective sources of •CHF2 radicals under photoredox or thermal conditions. Once generated, the •CHF2 radical can add to an aromatic ring, forming a radical intermediate. The fate of this intermediate determines the final outcome of the reaction.

In many cases, the reaction is designed as a radical Smiles rearrangement, where a difluoromethylated sulfone is used to generate the radical which then participates in an intramolecular ipso-substitution. Mechanistic studies, including radical clock experiments and the use of radical scavengers like TEMPO, have provided strong evidence for the involvement of these radical intermediates. The regioselectivity of the radical addition is governed by the electronic properties of the aryl substrate and the stability of the resulting radical intermediate.

While many difluoromethylation reactions proceed through stepwise pathways involving distinct intermediates, concerted mechanisms are also possible, particularly in the context of nucleophilic aromatic substitution (SNAr). In a concerted SNAr mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single, continuous step, passing through a single transition state. This contrasts with the classical two-step SNAr pathway that involves the formation of a discrete Meisenheimer complex. For a concerted mechanism to be operative, several factors must align, including the nature of the nucleophile, the leaving group, and the electronic and steric properties of the aromatic substrate. The solvent can also play a crucial role, with polar aprotic solvents often favoring SNAr reactions. Computational studies are frequently employed to distinguish between stepwise and concerted pathways by mapping the potential energy surface of the reaction.

Understanding Regioselectivity and Stereoselectivity in Fluorinated Aromatic Transformations

Controlling the position (regio-) and spatial orientation (stereo-) of newly formed bonds is a central challenge in organic synthesis. In the context of fluorinated aromatics, the inherent properties of the substituents and the reaction mechanism dictate the outcome.

For a molecule like this compound, the presence of three different substituents at specific positions (1, 2, and 3) presents a complex regiochemical challenge in cross-coupling or substitution reactions. The relative reactivity of the C-Br and C-I bonds is a key determinant. Generally, the C-I bond is weaker and more reactive than the C-Br bond in many catalytic cross-coupling reactions, suggesting that transformations would likely occur selectively at the 2-position.

The difluoromethyl group itself exerts a strong electronic influence. It is an electron-withdrawing group, which can affect the reactivity of the aromatic ring and the adjacent leaving groups. Furthermore, steric hindrance from the bulky iodine and the difluoromethyl group can direct incoming reagents to less hindered positions. In reactions involving radical addition to the aromatic ring, the regioselectivity is governed by the position that leads to the most stable radical intermediate, which is influenced by the electronic effects of all substituents.

Influence of Catalytic Ligands, Solvent Systems, and Additives on Reaction Kinetics and Thermodynamics

The outcome of a transition-metal-catalyzed reaction is profoundly influenced by the choice of ligands, solvent, and any additives present. These components can impact the rate of reaction (kinetics) and the position of equilibrium (thermodynamics).

Solvents: The solvent system can influence reaction rates and selectivity through several mechanisms. Solvent polarity can affect the solubility of reagents and the stability of charged intermediates or transition states. In SNAr reactions, polar aprotic solvents like DMF or DMSO are often used to accelerate the reaction by solvating the cation while leaving the nucleophile relatively free and reactive.

Additives: Additives are often included to improve reaction performance. These can be bases, salts, or other reagents that facilitate specific steps in the catalytic cycle. For example, bases are often required to neutralize acidic byproducts or to facilitate the deprotonation of a pronucleophile. Additives can also help to stabilize the active catalyst or prevent catalyst decomposition.

The interplay of these factors is complex, and the optimal conditions for a given transformation are often determined through careful screening and optimization studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the elucidation of the molecular structure of this compound. A combination of ¹⁹F, ¹H, and ¹³C NMR would provide unambiguous confirmation of its constitution and assess its purity.

Application of ¹⁹F NMR for Difluoromethyl Group Analysis

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgalfa-chemistry.com For this compound, ¹⁹F NMR is uniquely suited to probe the electronic environment of the difluoromethyl (-CHF₂) group.

Detailed Research Findings: The ¹⁹F NMR spectrum is expected to show a single primary resonance for the two equivalent fluorine nuclei of the -CHF₂ group.

Chemical Shift (δ): The chemical shift for difluoromethyl groups attached to an aromatic ring typically falls within a broad range, influenced by the electronic effects of other substituents. Based on data for various aryl-CHF₂ compounds, the chemical shift for this compound is predicted to be in the range of -90 to -120 ppm (relative to CFCl₃). The electron-withdrawing nature of the adjacent bromo and iodo substituents would influence the precise chemical shift.

Coupling Constants (J): The signal for the fluorine atoms would exhibit characteristic splitting patterns due to spin-spin coupling with the geminal proton and the aromatic protons.

A large one-bond coupling to the hydrogen atom of the difluoromethyl group (¹JH-F) would split the fluorine signal into a doublet. This coupling constant is typically in the range of 50-60 Hz.

Smaller, long-range couplings (typically 1-5 Hz) to the aromatic protons on the benzene ring would further split each line of the doublet, potentially resulting in a doublet of triplets or a more complex multiplet, depending on the resolution.

Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -CHFF | -90 to -120 | Doublet of multiplets (d, m) | ¹JH-F ≈ 50-60 Hz; nJH-F(aromatic) ≈ 1-5 Hz |

¹H and ¹³C NMR for Structural Confirmation and Purity Assessment

Detailed Research Findings:

¹H NMR Spectroscopy: The proton NMR spectrum would account for all four hydrogen atoms in the molecule—one in the difluoromethyl group and three on the aromatic ring.

Difluoromethyl Proton (-CHF₂): This proton is expected to appear as a triplet in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm. The triplet multiplicity arises from coupling to the two equivalent geminal fluorine atoms (²JH-F), with a coupling constant matching the ¹JH-F value observed in the ¹⁹F spectrum (around 50-60 Hz). rsc.org

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (δ 7.0-8.0 ppm). libretexts.org Due to their distinct chemical environments, they would present as a complex set of multiplets. Based on the 1,2,3-trisubstitution pattern, one would expect to see patterns such as a triplet and two doublets of doublets, with coupling constants characteristic of ortho (~7–10 Hz) and meta (~2–3 Hz) relationships. wisc.edu The precise shifts would be influenced by the combined electronic effects of the bromo, iodo, and difluoromethyl substituents.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Difluoromethyl Carbon (-CHF₂): This carbon signal is expected to appear as a triplet due to the large one-bond carbon-fluorine coupling (¹JC-F), typically in the range of 230-250 Hz. Its chemical shift would be around δ 110-120 ppm. rsc.org

Aromatic Carbons: Six distinct signals would be observed in the aromatic region (δ 90-150 ppm). The carbons directly bonded to the halogens (C-Br and C-I) would be significantly affected. The C-I bond often results in a signal at a much higher field (lower ppm value, ~90-100 ppm) due to the "heavy atom effect," while the C-Br carbon appears further downfield. rsc.org The remaining four aromatic carbon signals would have shifts and potential smaller C-F couplings (nJC-F) that help confirm the substitution pattern.

Predicted ¹H and ¹³C NMR Data

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |

|---|---|---|---|

| ¹H NMR | -CHF₂ | 6.5 - 7.5 | Triplet (t), ²JH-F ≈ 50-60 |

| Ar-H | 7.0 - 8.0 | Complex multiplets | |

| ¹³C NMR | -CHF₂ | 110 - 120 | Triplet (t), ¹JC-F ≈ 230-250 |

| Ar-C | 90 - 150 | 6 singlets (or small doublets due to C-F coupling) |

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: A search of crystallographic databases indicates that the specific crystal structure for this compound has not been reported. However, analysis of related polyhalogenated benzene structures allows for a reliable prediction of its key structural features.

It is anticipated that the benzene ring would exhibit minor distortions from perfect planarity due to steric strain imposed by the three bulky, adjacent substituents (I, Br, and CHF₂). The large van der Waals radii of the iodine and bromine atoms would likely cause them to be displaced slightly out of the mean plane of the aromatic ring. Intramolecular bond angles, such as C-C-I and C-C-Br, may deviate from the ideal 120° of a perfect hexagon to accommodate this steric hindrance. In the solid state, the packing of molecules would be governed by intermolecular interactions such as halogen bonding (e.g., I···Br, Br···F) and dipole-dipole interactions, which would dictate the unit cell parameters.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns upon ionization.

Detailed Research Findings: The electron ionization (EI) mass spectrum of this compound would provide clear evidence for its molecular formula.

Molecular Ion (M⁺): The molecular ion peak would be prominent. A key feature would be the isotopic pattern caused by bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. miamioh.edu This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2⁺). Iodine is monoisotopic (¹²⁷I), so it does not contribute to this pattern. docbrown.infowhitman.edu

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several predictable pathways. whitman.edu The weakest bonds, typically the C-I and C-Br bonds, are likely to cleave first.

Loss of an iodine radical ([M-I]⁺)

Loss of a bromine radical ([M-Br]⁺)

Loss of the difluoromethyl group or related fragments (e.g., [M-CHF₂]⁺, [M-HF]⁺)

Sequential loss of halogens is also a probable pathway.

Predicted High-Resolution MS Data and Major Fragments

| Ion/Fragment | Formula | Calculated m/z (Monoisotopic) | Notes |

|---|---|---|---|

| [M]⁺ | [C₇H₄⁷⁹BrF₂I]⁺ | 359.8505 | Molecular ion (⁷⁹Br isotope). |

| [M+2]⁺ | [C₇H₄⁸¹BrF₂I]⁺ | 361.8484 | Molecular ion (⁸¹Br isotope), ~1:1 intensity with M⁺. |

| [M-Br]⁺ | [C₇H₄F₂I]⁺ | 280.9353 | Loss of bromine radical. |

| [M-I]⁺ | [C₇H₄BrF₂]⁺ | 232.9492 | Loss of iodine radical. Will also show Br isotopic pattern. |

Advanced Surface and Bulk Characterization Techniques for Halogenated Aromatics

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical (oxidation) states of those elements within the top few nanometers of a material's surface.

Detailed Research Findings: While no specific XPS studies on this compound are available, the expected results can be confidently predicted. An XPS analysis would confirm the presence of carbon, fluorine, bromine, and iodine. High-resolution scans of the core-level electrons for each element would provide insight into the chemical bonding environment.

C 1s Spectrum: The carbon 1s spectrum would be complex, resolvable into multiple peaks corresponding to the different chemical environments of the carbon atoms: C-C/C-H bonds in the aromatic ring, and the C-Br, C-I, and C-F bonds. The carbon of the -CHF₂ group would appear at the highest binding energy within the C 1s envelope due to the strong electron-withdrawing effect of the two fluorine atoms.

F 1s Spectrum: A single, sharp peak is expected for the F 1s core level, corresponding to the two equivalent fluorine atoms in the C-F bonds of the difluoromethyl group.

Br 3d and I 3d Spectra: The Br 3d and I 3d core levels would appear as characteristic doublets (3d₅/₂ and 3d₃/₂). Their binding energies would be consistent with bromine and iodine covalently bonded to an aromatic carbon atom.

Predicted XPS Core-Level Binding Energies

| Element | Core Level | Predicted Binding Energy Range (eV) |

|---|---|---|

| Carbon (C) | C-C, C-H | ~284.8 |

| C-Br | ~285.5 | |

| C-I | ~285.3 | |

| C-F₂ | ~290-292 | |

| Fluorine (F) | F 1s | ~688-690 |

| Bromine (Br) | Br 3d₅/₂ | ~70-71 |

| Iodine (I) | I 3d₅/₂ | ~619-620 |

Scanning/Transmission Electron Microscopy with Electron Energy Loss Spectroscopy ((S)TEM-EELS) for Nanoscale Chemical Information

Scanning/Transmission Electron Microscopy coupled with Electron Energy Loss Spectroscopy ((S)TEM-EELS) is a powerful analytical technique for providing chemical and structural information at the nanoscale. gatan.com This method analyzes the energy distribution of electrons that have passed through an ultrathin sample, revealing details about elemental composition, chemical bonding, and electronic properties with high spatial resolution. mst.or.jp

In the hypothetical analysis of this compound, (S)TEM-EELS could serve as a vital tool for elemental mapping and chemical state analysis at the molecular level. The technique operates by measuring the energy lost by electrons as they interact with the atoms in the specimen. mst.or.jp These energy loss events are characteristic of the specific elements and their bonding environments.

The core-loss region of the EELS spectrum would be of particular interest. This region contains ionization edges corresponding to the inner-shell electron excitations of the constituent elements: carbon (C), fluorine (F), bromine (Br), and iodine (I). By acquiring an EELS spectrum at each pixel point as the electron beam is scanned across the sample, a detailed elemental map can be constructed. gatan.comresearchgate.net This would allow for the direct visualization of the spatial distribution of the bromine, iodine, and difluoromethyl substituents on the benzene ring, confirming the 1, 2, 3-substitution pattern.

Furthermore, the fine structure near the onset of the ionization edges, known as the Energy Loss Near Edge Structure (ELNES), can provide information about the local chemical environment, such as the oxidation state and coordination of the atoms. gatan.com Analysis of the ELNES of the carbon K-edge could potentially distinguish between the carbon atoms in the aromatic ring and the carbon atom of the difluoromethyl group. Similarly, analysis of the F K-edge, Br L-edge, and I M-edge could provide insights into the C-F, C-Br, and C-I bonding environments within the molecule. This capability to combine high-resolution imaging with detailed chemical analysis makes (S)TEM-EELS an indispensable technique for the comprehensive characterization of complex organohalogen compounds at the nanoscale. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. youtube.com For a vibration to be IR active, it must induce a change in the molecule's dipole moment. youtube.com For a vibration to be Raman active, it must cause a change in the molecule's polarizability. wikipedia.org A complete vibrational analysis of this compound would utilize both methods to identify its characteristic functional groups and substitution pattern.

The vibrational spectrum of this molecule is expected to be complex due to its low symmetry and multiple substituents. The primary vibrational modes can be categorized based on the functional groups present: the trisubstituted benzene ring, the difluoromethyl group, the carbon-bromine bond, and the carbon-iodine bond.

Expected Vibrational Modes for this compound:

Aromatic Ring Vibrations: The benzene ring will exhibit several characteristic vibrations. Aromatic C-H stretching modes are expected in the 3100-3000 cm⁻¹ region. libretexts.orglibretexts.org In-ring C-C stretching vibrations typically appear as a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. libretexts.orglibretexts.org Out-of-plane (oop) C-H bending vibrations, which are particularly sensitive to the substitution pattern, are expected between 900 cm⁻¹ and 675 cm⁻¹. libretexts.orgspectroscopyonline.com For a 1,2,3-trisubstituted ring, characteristic bands in this region can help confirm the isomer.

Difluoromethyl (CHF₂) Group Vibrations: This group will introduce its own set of characteristic peaks. The C-H stretching of the CHF₂ group is anticipated to occur in the 3000-2900 cm⁻¹ range. The C-F stretching vibrations are expected to be strong in the IR spectrum and typically appear in the 1150-1000 cm⁻¹ region. Bending and scissoring modes of the CHF₂ group would also be present at lower frequencies.

Carbon-Halogen Vibrations: The C-Br and C-I stretching vibrations are expected at lower wavenumbers in the fingerprint region. The C-Br stretch typically appears in the 690-515 cm⁻¹ range. libretexts.org Due to the heavier mass of iodine, the C-I stretching vibration is expected at an even lower frequency, generally below 600 cm⁻¹. These assignments can sometimes be challenging due to overlap with other ring deformation modes. uhcl.edu

The following interactive data table summarizes the predicted key vibrational frequencies for this compound based on established group frequency correlations.

Applications in the Synthesis of Complex Molecules

The ability to introduce different substituents at specific positions on the aromatic ring makes 1-Bromo-3-(difluoromethyl)-2-iodobenzene a valuable building block for the synthesis of a wide range of complex organic molecules. Its applications are particularly relevant in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount for achieving desired biological activities or material properties.

For instance, the sequential introduction of different aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling reactions can lead to the construction of novel scaffolds for drug discovery. The presence of the difluoromethyl group can impart favorable pharmacokinetic properties to the final molecules. In materials science, this compound can serve as a precursor for the synthesis of novel organic electronic materials, liquid crystals, and polymers with tailored electronic and photophysical properties.

Conclusion

Strategies for the Construction of the Aryl Difluoromethyl Group (Ar-CF₂H)

The difluoromethyl group has garnered considerable attention in medicinal and materials chemistry due to its unique electronic properties, serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. Consequently, a diverse array of synthetic methods for its introduction onto aromatic rings has been developed.

Metal-Catalyzed Difluoromethylation of Aryl Electrophiles (e.g., Aryl Halides, Boronic Acids)

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, and their application in difluoromethylation is well-established. These methods typically involve the reaction of an aryl electrophile, such as an aryl halide or a boronic acid, with a difluoromethyl source in the presence of a metal catalyst.

Palladium and copper-based catalytic systems are most commonly employed. For instance, aryl iodides and bromides can undergo difluoromethylation using various reagents like TMSCF₂H (trimethyl(difluoromethyl)silane) in the presence of a suitable catalyst and activator. The choice of ligands, bases, and reaction conditions is crucial to achieve high yields and to tolerate a wide range of functional groups. Similarly, aryl boronic acids and their derivatives can be coupled with difluoromethylating agents, offering an alternative route to difluoromethylated arenes.

| Catalyst System | Aryl Electrophile | Difluoromethyl Source | Key Features |

| Palladium-based | Aryl Halides (I, Br) | TMSCF₂H, Zn(CF₂H)₂ | Good functional group tolerance, well-established. |

| Copper-based | Aryl Halides (I, Br) | TMSCF₂H, ICF₂H | Often more cost-effective than palladium. |

| Nickel-based | Aryl Halides, Triflates | BrCF₂H | Can couple a broader range of electrophiles. |

Radical Difluoromethylation Approaches (e.g., Minisci-type, Photoredox Catalysis)

Radical-based methods provide a powerful alternative for the introduction of the difluoromethyl group, often proceeding under mild conditions and offering complementary reactivity to metal-catalyzed approaches. These reactions typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to an aromatic ring.

The Minisci reaction, a classical method for the alkylation of electron-deficient heterocycles, has been adapted for difluoromethylation. In this approach, a difluoromethyl radical is generated from a suitable precursor and reacts with a protonated heteroaromatic compound.

More recently, photoredox catalysis has emerged as a versatile platform for generating difluoromethyl radicals under visible light irradiation. A photocatalyst absorbs light and initiates a single-electron transfer process with a difluoromethylating agent, such as bromodifluoromethane (B75531) (BrCF₂H) or sodium difluoromethanesulfinate (HCF₂SO₂Na), to generate the •CF₂H radical. This radical can then engage in reactions with a variety of aromatic and heteroaromatic substrates.

| Method | Radical Source | Aromatic Substrate | Key Features |

| Minisci-type | HCF₂SO₂Na, etc. | Electron-deficient (hetero)arenes | Classic radical C-H functionalization. |

| Photoredox Catalysis | BrCF₂H, ICF₂H | Wide range of arenes and heteroarenes | Mild conditions, high functional group tolerance. |

Utilization of Difluorocarbene Precursors and Their Application in Aryl Difluoromethylation

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be trapped by various nucleophiles to form difluoromethylated products. A range of precursors have been developed to generate difluorocarbene under various conditions. These precursors can react with electron-rich aromatic systems or be utilized in transition-metal-catalyzed processes.

Common difluorocarbene precursors include trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) and diethyl (bromodifluoromethyl)phosphonate. Upon activation with a suitable initiator, such as a fluoride (B91410) source or a base, these reagents release difluorocarbene. The subsequent reaction with an aromatic substrate can lead to the formation of a difluoromethylated arene, although the direct C-H insertion into unactivated arenes can be challenging and may require specific directing groups or catalytic systems.

Late-Stage Difluoromethylation Techniques on Pre-functionalized Aromatic Scaffolds

The ability to introduce a difluoromethyl group at a late stage in a synthetic sequence is highly valuable, particularly in drug discovery, as it allows for the rapid diversification of complex molecules. Many of the metal-catalyzed and radical-based methods described above are amenable to late-stage functionalization due to their mild reaction conditions and high functional group tolerance.

For instance, a complex molecule bearing an aryl bromide or iodide can be efficiently difluoromethylated using photoredox catalysis without affecting other sensitive functional groups. Similarly, C-H functionalization approaches, where a C-H bond is directly converted to a C-CF₂H bond, are particularly attractive for late-stage applications as they avoid the need for pre-installed functional groups like halogens or boronic acids.

Regioselective Halogenation Strategies for Polyhalogenated Aromatics

The synthesis of a specifically substituted polyhalogenated aromatic compound like this compound requires careful consideration of the directing effects of the substituents already present on the aromatic ring.

Introduction of Bromine and Iodine Substituents on Difluoromethylated Benzene (B151609) Scaffolds

The difluoromethyl group (-CF₂H) is an electron-withdrawing group, primarily through a strong inductive effect (-I). As a result, it acts as a deactivating group in electrophilic aromatic substitution reactions and is a meta-director. This directing effect is a key consideration when planning the sequential introduction of bromine and iodine onto a difluoromethylbenzene ring.

For the synthesis of this compound, a plausible synthetic strategy would involve the following considerations:

Initial Halogenation of Difluoromethylbenzene: Starting with difluoromethylbenzene, an electrophilic bromination would be expected to yield primarily 1-bromo-3-(difluoromethyl)benzene (B1272475) due to the meta-directing effect of the -CF₂H group.

Subsequent Iodination: The next step would be the iodination of 1-bromo-3-(difluoromethyl)benzene. In this case, the directing effects of both the bromo and the difluoromethyl substituents must be considered.

The difluoromethyl group is a meta-director.

The bromo group is a deactivating but ortho, para-director.

The position of the incoming iodo group will be determined by the interplay of these directing effects. The position ortho to the bromine and ortho to the difluoromethyl group (the C2 position) is sterically hindered. The position para to the bromine is also the C5 position, which is meta to the difluoromethyl group. The position ortho to the bromine at C6 is electronically disfavored by the meta-directing difluoromethyl group. Therefore, the introduction of iodine at the C2 position to furnish the target molecule this compound would require overcoming the inherent directing effects or employing a more sophisticated strategy, such as a directed ortho-metalation approach. In a directed ortho-metalation, a directing group on the ring would coordinate to a strong base (like an organolithium reagent), leading to deprotonation of the adjacent ortho position. The resulting aryl anion can then be quenched with an electrophilic iodine source to install the iodine atom with high regioselectivity.

The precise conditions for these halogenation reactions, such as the choice of halogenating agent (e.g., Br₂, N-bromosuccinimide for bromination; I₂, N-iodosuccinimide for iodination) and catalyst (e.g., a Lewis acid like FeBr₃ or AlCl₃), would need to be carefully optimized to achieve the desired regioselectivity and avoid the formation of undesired isomers.

Diazotization-Mediated Halogenation Reactions for Aryl Halide Formation

A cornerstone in the synthesis of aryl halides from primary aromatic amines is the diazotization reaction, most famously exemplified by the Sandmeyer reaction. organic-chemistry.org This powerful transformation provides a versatile pathway to introduce a wide range of functional groups, including halogens, onto an aromatic ring by converting a primary amine into a highly useful diazonium salt intermediate. organic-chemistry.org

The process begins with the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid. organic-chemistry.org This reaction, conducted at low temperatures (typically 0–5 °C) to ensure the stability of the resulting salt, converts the amino group (-NH₂) into a diazonium group (-N₂⁺).

Once formed, the arenediazonium salt can undergo a variety of substitution reactions where the dinitrogen molecule acts as an excellent leaving group. For the introduction of halogens, the diazonium salt is treated with a corresponding copper(I) halide (CuX, where X = Cl, Br) in what is known as the Sandmeyer reaction. organic-chemistry.org For the synthesis of aryl iodides, the addition of a solution of potassium iodide (KI) is sufficient to displace the diazonium group, often without the need for a copper catalyst. organic-chemistry.org

The versatility of this reaction makes it indispensable in multi-step syntheses where direct halogenation might lack the required regioselectivity or is incompatible with other functional groups present on the molecule. By starting with a substituted aniline (B41778), a halogen can be installed in a specific position, guided by the initial placement of the amino group.

Convergent and Stepwise Synthesis Approaches to this compound

The construction of a molecule with a specific substitution pattern like this compound can be planned using two primary strategies: a stepwise (or linear) synthesis or a convergent synthesis.

A stepwise synthesis involves the sequential modification of a single starting material through a series of reactions until the final product is formed. This linear approach allows for precise control over the introduction of each substituent. A plausible stepwise synthesis for this compound would likely culminate in a diazotization-iodination reaction of a key intermediate, 2-bromo-6-(difluoromethyl)aniline. The synthesis of this aniline precursor itself would involve several steps to install the bromo and difluoromethyl groups in the correct relationship. For instance, the synthesis could start from a simpler, commercially available aniline derivative, followed by protection, directed bromination, and difluoromethylation before the final diazotization sequence. google.com This approach is analogous to multi-step syntheses of other tri-substituted halobenzenes. adamcap.com

The key final transformation in this proposed route is detailed in the table below:

| Step | Reactant | Reagents and Conditions | Product | Transformation |

|---|---|---|---|---|

| Final | 2-Bromo-6-(difluoromethyl)aniline | 1. NaNO₂, H₂SO₄, 0-5 °C 2. KI (aq) | This compound | Diazotization of the primary amine followed by Sandmeyer-type iodination. |

However, developing a convergent route for a sterically hindered and electronically complex molecule like this compound presents significant challenges. Achieving regioselective coupling between two highly substituted fragments without side reactions can be difficult. Consequently, a stepwise approach, despite potentially being longer, is often more practical and reliable for this class of compounds as it offers better control over the regiochemical outcome at each stage of the synthesis.

Theoretical Studies and Computational Chemistry Applications

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability of Halogenated Difluoromethylated Benzene (B151609)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing insights into their stability and reactivity. nih.gov For halogenated difluoromethylated benzenes such as 1-bromo-3-(difluoromethyl)-2-iodobenzene, DFT calculations are employed to determine key electronic properties. These calculations typically involve methods like B3LYP combined with basis sets such as 6-311G++ to achieve a balance of accuracy and computational cost. nih.govresearchgate.net

The electronic structure is heavily influenced by the substituents on the benzene ring. The bromine and iodine atoms, along with the strongly electron-withdrawing difluoromethyl (CHF₂) group, modulate the electron density distribution across the aromatic system. DFT calculations can quantify these effects by mapping the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the resulting HOMO-LUMO gap are critical descriptors of chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally implies higher chemical reactivity. nih.gov

| Property | Description | Significance for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Provides accurate bond lengths (C-Br, C-I, C-F) and angles, revealing steric strain and substituent effects. nih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Indicates the molecule's potential as an electron donor in reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Indicates the molecule's susceptibility to nucleophilic attack; stabilization of LUMO by halogens can enhance reactivity. nih.gov |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov |

| Electrostatic Potential (ESP) | A map of the charge distribution on the molecule's surface. | Visualizes electron-rich (negative potential) and electron-deficient (positive potential) regions, predicting sites for chemical attack. researchgate.net |

| NBO Analysis | Analyzes charge distribution and intramolecular interactions. | Reveals charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net |

Computational Modeling of Reaction Pathways and Transition States in Transformations of this compound

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. arxiv.orgethz.ch For a polysubstituted molecule like this compound, which has multiple potential reaction sites (the C-I bond, the C-Br bond, and the aromatic C-H bonds), theoretical modeling can map out the potential energy surface for various transformations. This allows for the identification of intermediates, transition states (TS), and the calculation of activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. researchgate.net

A primary application is in modeling transition metal-catalyzed cross-coupling reactions, a common transformation for aryl halides. DFT calculations can be used to explore the detailed steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. nih.gov For this compound, a key question is the relative reactivity of the C-I versus the C-Br bond. Due to the lower bond dissociation energy, the C-I bond is generally more reactive. Computational modeling can quantify this difference by calculating the activation barriers for the oxidative addition of a metal catalyst (e.g., palladium or copper) into each bond. The lower calculated barrier would correspond to the kinetically favored reaction pathway.

The process involves locating the geometry of the transition state—the highest energy point along the reaction coordinate. ethz.ch Frequency calculations are then performed to confirm the nature of this stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net By tracing the reaction pathway from reactants to products through the transition state (a process known as calculating the Intrinsic Reaction Coordinate, IRC), the entire mechanism can be visualized and understood energetically.

| Step | Computational Task | Information Gained |

|---|---|---|

| 1. Geometry Optimization | Optimize the structures of reactants, intermediates, and products. | Provides the stable, low-energy structures of all species in the reaction. |

| 2. Transition State Search | Locate the saddle point on the potential energy surface between reactant and product. | Identifies the structure of the transition state (TS), the point of maximum energy along the pathway. ethz.ch |

| 3. Frequency Calculation | Calculate vibrational frequencies for all optimized structures. | Confirms minima (all real frequencies) and transition states (one imaginary frequency); provides zero-point vibrational energies. |

| 4. Intrinsic Reaction Coordinate (IRC) | Trace the path downhill from the transition state to the connected reactant and product. | Confirms that the located TS correctly connects the intended reactant and product, validating the reaction pathway. |

| 5. Energy Calculation | Compute single-point energies with a higher level of theory or larger basis set. | Determines the activation energy (Ea) and the overall reaction energy (ΔE), predicting reaction feasibility and rate. |

Prediction of Reactivity and Selectivity in Polyhalogenated Difluoromethylated Aromatic Systems

Predicting the outcome of a chemical reaction, particularly the regioselectivity, is a central goal of computational chemistry. In polyhalogenated difluoromethylated aromatic systems, the interplay of electronic and steric effects from multiple substituents makes intuitive prediction challenging. Computational models, including DFT and more recently, machine learning approaches, can provide accurate predictions of site selectivity for various reactions. rsc.orgchemrxiv.orgmit.edu

For this compound, selectivity is a key issue in reactions such as further halogenation, nitration, or metalation. The directing effects of the existing substituents determine the position of attack:

Iodine and Bromine: These are ortho-, para-directing groups for electrophilic aromatic substitution, but they are deactivating.

Difluoromethyl (CHF₂): This is a strongly electron-withdrawing and deactivating group, and it is meta-directing.

Computational methods can quantify these directing effects. By modeling the intermediates formed during, for example, an electrophilic attack at each available position on the ring (C4, C5, C6), the relative stabilities of these intermediates (known as sigma complexes or Wheland intermediates) can be calculated. The pathway with the most stable intermediate, and thus the lowest activation energy, will be the favored one.

Furthermore, these models can predict the relative reactivity of the C-I and C-Br bonds in cross-coupling reactions. The higher polarizability and lower bond strength of the C-I bond compared to the C-Br bond typically lead to preferential reaction at the iodine-substituted position. Computational models can provide quantitative energy differences for catalyst insertion into these bonds, confirming this selectivity. Modern approaches even utilize graph-convolutional neural networks trained on large reaction databases to predict site selectivity rapidly and accurately, complementing traditional physics-based models. chemrxiv.orgmit.edu

| Reaction Type | Predicted Site of Reactivity | Computational Justification |

|---|---|---|

| Cross-Coupling (e.g., Suzuki, Sonogashira) | Position 2 (C-I bond) | Lower calculated activation energy for oxidative addition of the metal catalyst into the C-I bond compared to the C-Br bond. |

| Electrophilic Aromatic Substitution (EAS) | Position 4 or 6 | These positions are para to the bromine and ortho to the iodine, respectively. The directing effects of the halogens overcome the meta-directing effect of the CHF₂ group, and computational models would show greater stabilization of the cationic intermediate for attack at these sites. |

| Lithiation / Metal-Halogen Exchange | Position 2 (C-I bond) | The iodine atom is more readily exchanged with lithium due to its higher polarizability and the greater acidity of the ortho proton. This can be confirmed by calculating the thermodynamics of the exchange reaction. |

Analysis of Non-Covalent Interactions, Including Halogen Bonding, in Related Structures

Non-covalent interactions are weak forces between molecules or parts of the same molecule that are crucial in determining supramolecular structures, crystal packing, and biological recognition. escholarship.orgnih.gov In molecules containing heavy halogens like bromine and iodine, a specific and highly directional non-covalent interaction known as halogen bonding plays a significant role. nih.gov

A halogen bond (X-bond) is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or a π-electron system. nih.govresearchgate.net The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen's surface, opposite the covalent bond (e.g., along the C-I or C-Br axis). researchgate.net The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F) and with the presence of electron-withdrawing groups on the molecule, which enhance the positivity of the σ-hole. nih.gov

In this compound, both the iodine and bromine atoms can act as halogen bond donors. The strongly electron-withdrawing CHF₂ group would be expected to enhance the σ-holes on both halogens, making them potent X-bond donors. Computational chemistry is essential for visualizing and quantifying these interactions.

DFT Calculations: Can be used to model the geometry and interaction energy of dimers or larger clusters where halogen bonds are present. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs) between the interacting atoms, providing evidence of a bonding interaction. mdpi.comresearchgate.net

Non-Covalent Interaction (NCI) Index: This is a visualization tool that highlights regions of space involved in non-covalent interactions, color-coding them to distinguish between attractive (like halogen or hydrogen bonds) and repulsive (steric clash) forces. nih.gov

These analyses allow researchers to understand how this compound might interact with other molecules, influencing its physical properties and its potential use in crystal engineering and materials science. rsc.org

| Characteristic | Description | Relevance to this compound |

|---|---|---|

| Strength | Interaction energy typically ranges from 5-40 kJ/mol, comparable to or stronger than hydrogen bonds. | The iodine atom is expected to form stronger halogen bonds than the bromine atom. Interaction energies can be precisely calculated. mdpi.com |

| Directionality | Highly directional, with the R-X···B angle close to 180 degrees (where X is the halogen and B is the acceptor). researchgate.net | This property is key for designing ordered supramolecular structures and crystals. |

| Donor Ability | Increases with halogen polarizability (I > Br > Cl). | The C-I bond is the primary halogen bond donor site. |

| Modulation by Substituents | Electron-withdrawing groups on the aromatic ring increase the positive character of the σ-hole, strengthening the halogen bond. | The CHF₂ group significantly enhances the halogen bonding capability of both the iodine and bromine atoms. |

Synthesis and Reactivity of Derivatives and Analogues of 1 Bromo 3 Difluoromethyl 2 Iodobenzene

Systematic Modification of Halogen Substituents (e.g., variations in Bromine/Iodine/Fluorine positions and number)

The reactivity of polyhalogenated benzene (B151609) rings is highly dependent on the nature and position of the halogen substituents. In scaffolds like 1-bromo-3-(difluoromethyl)-2-iodobenzene, the carbon-halogen bonds (C-I, C-Br, C-F) exhibit distinct chemical properties that can be exploited for selective functionalization.

The primary distinction in reactivity lies between the iodobenzene (B50100) and bromobenzene (B47551) moieties, particularly in metal-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more readily undergoes oxidative addition to a metal center (e.g., Palladium) than the C-Br bond. This reactivity difference allows for site-selective reactions. For instance, in Suzuki-Miyaura cross-coupling reactions, the iodine substituent is preferentially replaced over the bromine substituent, a principle that is well-established for various dihalogenated benzene derivatives. researchgate.net This inherent selectivity enables the stepwise introduction of different aryl or alkyl groups.

Systematic modification involves synthesizing isomers with varied halogen placements to study the resulting changes in reactivity. For example, moving the halogens to different positions on the ring can influence reaction regioselectivity due to altered steric and electronic effects. researchgate.net A related compound, 4-bromo-3-fluoroiodobenzene, serves as a versatile building block where the iodide and bromide groups are prime candidates for cross-coupling, while the fluoride (B91410) group is more susceptible to nucleophilic aromatic substitution. ossila.com The higher reaction rate of the iodide compared to the bromide is a key factor in synthetic strategies. ossila.com

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen Substituent | Bond | Relative Reactivity | Typical Reactions |

|---|---|---|---|

| Iodine | C-I | Highest | Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig |

| Bromine | C-Br | Intermediate | Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig |

Derivatization and Functionalization of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a valuable functional moiety in medicinal chemistry, often considered a lipophilic bioisostere of hydroxyl (-OH) or thiol (-SH) groups. nih.gove-century.us Its presence in a molecule can significantly impact properties such as metabolic stability and binding affinity. Consequently, methods for its derivatization and functionalization are of great interest.

Recent advancements have focused on the selective activation of the C-F bonds within the CF₂H group. One notable strategy employs a frustrated Lewis pair (FLP) to selectively activate a single C-F bond. nih.gove-century.us This activation leads to the formation of pyridinium (B92312) or phosphonium (B103445) salts, which can then undergo a variety of transformations, including nucleophilic substitution, Wittig coupling, and photoredox alkylation. e-century.us This approach allows for the conversion of the CF₂H group into other functional groups, providing a pathway to a diverse range of derivatives. nih.gov

This FLP-mediated transformation is compatible with various functional groups on the aromatic ring, including electron-withdrawing nitro, bromo, and ester groups. e-century.us This tolerance is crucial when working with complex, polyfunctionalized molecules like derivatives of this compound.

Another area of active research is the radiofluorination of the difluoromethyl group to introduce fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide used in Positron Emission Tomography (PET). nih.gove-century.us Developing methods to create [¹⁸F]CF₂H-containing molecules is crucial for creating new PET imaging agents for diagnostic purposes. e-century.us

Exploration of Polyhalogenated Benzene Derivatives with Trifluoromethyl or Other Fluoroalkyl Groups

The trifluoromethyl (CF₃) group is another critical substituent in pharmaceutical and agrochemical research, known for conferring increased lipophilicity and metabolic stability. beilstein-journals.org The synthesis and reactivity of polyhalogenated benzenes bearing a CF₃ group are therefore widely studied.

Site-selective Suzuki-Miyaura cross-coupling reactions are effectively used with dihalogenated trifluoromethyl-benzene derivatives to synthesize a variety of trifluoromethylated bi- and terphenyls. researchgate.net The regioselectivity of these reactions is often dictated by the steric and electronic influence of the CF₃ group. For example, in the coupling of 1,4-dibromo-2-trifluoromethyl-benzene, the reaction preferentially occurs at the carbon position that is sterically less hindered. researchgate.net The strong electron-withdrawing nature of the CF₃ group can also influence the reactivity of adjacent halogen atoms.

Beyond the CF₃ group, the synthesis of compounds with other fluoroalkyl groups, such as the trifluoromethoxy (-OCF₃) group, has also been explored. The -OCF₃ group is gaining importance but remains one of the less understood fluorine substituents. beilstein-journals.org Synthesis of aryl trifluoromethylethers can be achieved from phenols through multi-step sequences involving chlorination and fluorination. beilstein-journals.org Similarly, methods for trifluoromethylthiolation and trifluoromethylselenolation have been developed to introduce -SCF₃ and -SeCF₃ groups, respectively, onto aromatic rings, often using specialized electrophilic reagents.

Table 2: Comparison of Fluoroalkyl Groups

| Fluoroalkyl Group | Formula | Electronic Effect | Key Properties |

|---|---|---|---|

| Difluoromethyl | -CF₂H | Strongly Electron-Withdrawing | H-bond donor mimic, lipophilic |

| Trifluoromethyl | -CF₃ | Strongly Electron-Withdrawing | Increases lipophilicity and metabolic stability |

Impact of Structural Modifications on Synthetic Accessibility and Chemical Behavior

Structural modifications, whether to the halogen substitution pattern or the nature of the fluoroalkyl group, have a profound impact on both the synthetic accessibility and the chemical behavior of the resulting molecules.

Chemical Behavior: Structural modifications directly influence the molecule's electronic properties, conformation, and intermolecular interactions. nih.govbeilstein-journals.org Changing the position or type of halogen substituent alters the molecule's dipole moment and electrostatic potential, which in turn affects its physical properties and how it interacts with biological targets. researchgate.netbeilstein-journals.org The replacement of a -CF₂H group with a -CF₃ group, for instance, removes the possibility of hydrogen bond donation while increasing lipophilicity, a change that can dramatically alter a compound's pharmacokinetic profile. e-century.usbeilstein-journals.org These modifications can also induce conformational changes in flexible molecules, affecting their three-dimensional shape and, consequently, their biological activity. nih.govbeilstein-journals.org Therefore, a systematic exploration of these structural analogues is essential for understanding structure-activity relationships and for the rational design of new functional molecules.

Advanced Applications in Organic Synthesis and Materials Science Research

Utility as Versatile Building Blocks for the Construction of Complex Organic Molecules

1-Bromo-3-(difluoromethyl)-2-iodobenzene serves as an exemplary building block for the synthesis of complex organic molecules due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity difference allows for selective, sequential functionalization of the aromatic ring.

Chemists can exploit this property to introduce a desired substituent at the 2-position via a coupling reaction involving the iodo group, while leaving the bromo group at the 1-position intact for a subsequent, different coupling reaction. This stepwise approach is a cornerstone of convergent synthesis, enabling the efficient and controlled assembly of intricate molecular frameworks from simpler precursors.

The presence of the difluoromethyl (-CF2H) group is also crucial. This group is known to be a lipophilic isostere of a hydroxyl or thiol group, and its incorporation can significantly alter the biological and physical properties of a molecule. As a building block, this compound allows for the precise placement of this important pharmacophore early in a synthetic sequence.

Table 1: Reactivity Profile of this compound in Sequential Cross-Coupling Reactions

| Reactive Site | Relative Reactivity in Pd-catalyzed Coupling | Typical Reaction Type | Potential Transformation |

|---|---|---|---|

| Iodo Group (at C2) | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Introduction of aryl, alkynyl, vinyl, or amino groups. |

This controlled, site-selective functionalization makes the compound a valuable tool for creating libraries of complex molecules for applications such as drug discovery and process development.

Precursors for Novel Fluorine-Containing Aromatic Scaffolds of Research Interest

The demand for novel fluorine-containing aromatic scaffolds is driven largely by the pharmaceutical and agrochemical industries. nih.gov The inclusion of fluorine, and specifically groups like difluoromethyl, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. scripps.edu this compound is a key precursor for synthesizing such scaffolds.

Starting from this compound, researchers can construct a wide array of substituted aromatic structures that carry the difluoromethyl motif. For example, through a sequence of coupling reactions as described above, complex biaryl or heterocyclic systems can be assembled. These resulting scaffolds are of significant interest in medicinal chemistry. The difluoromethyl group, being weakly acidic, can act as a hydrogen bond donor, which can lead to improved interactions with biological targets like enzymes and receptors.

The synthesis of these novel scaffolds is critical for exploring new chemical space in drug discovery programs. By providing a reliable route to molecules containing the Ar-CF2H moiety, this compound facilitates the development of next-generation pharmaceuticals, including anti-inflammatory agents, antibiotics, and central nervous system agents. nih.gov

Role in the Synthesis of Advanced Organic Materials with Tuned Properties

The influence of fluorine extends beyond medicine into materials science. The unique properties conferred by fluorine atoms—such as high thermal stability, chemical resistance, and low surface energy—are highly desirable in advanced organic materials. core.ac.uk Fluorinated polymers, for instance, are used in applications ranging from non-stick coatings to high-performance optical fibers. core.ac.uk

This compound can be used as a monomer or an intermediate in the synthesis of such specialized materials. By incorporating this unit into a polymer backbone or as a side chain, material scientists can precisely tune the properties of the resulting material. The difluoromethyl group can enhance hydrophobicity, modify the dielectric constant, and improve the thermal stability of polymers.

For example, this building block could be utilized in the synthesis of fluorinated liquid crystals, where the polarity and steric profile of the difluoromethyl group can influence the mesophase behavior. Similarly, its incorporation into organic light-emitting diode (OLED) materials or organic photovoltaic (OPV) cells can alter the electronic properties (e.g., orbital energies) of the materials, potentially leading to improved device performance and efficiency. researchgate.net The ability to build such tailored materials from well-defined, functionalized precursors like this compound is essential for innovation in materials science.

Table 2: Potential Impact of the Difluoromethyl Group on Material Properties

| Property | Influence of -CF2H Group | Potential Application Area |

|---|---|---|

| Surface Energy | Lowering | Hydrophobic and oleophobic coatings |

| Thermal Stability | Increasing | High-performance polymers, electronics |

| Dielectric Constant | Lowering | Insulating layers in microelectronics |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Methodologies for Difluoromethylated Halogenated Aromatics

The synthesis of complex molecules like 1-Bromo-3-(difluoromethyl)-2-iodobenzene is increasingly guided by the principles of green and sustainable chemistry. Future research will prioritize the development of methods that are not only efficient in terms of yield but also minimize environmental impact.

Key research thrusts include:

Photocatalysis: Visible-light-mediated reactions are at the forefront of sustainable synthesis, offering an environmentally benign way to generate reactive intermediates. mdpi.com The use of photocatalytic systems, such as those employing iridium complexes, can facilitate radical difluoromethylation reactions under mild, room-temperature conditions. mdpi.com

Electrochemical Synthesis: As a metal-free alternative, electrochemical methods provide a powerful tool for generating reactive species without the need for hazardous chemical oxidants or reductants, thereby reducing waste. beilstein-journals.org

Green Oxidants: A significant trend is the use of molecular oxygen (O₂) as a green and atom-economical oxidant in catalytic cycles, particularly in direct C-H difluoromethylation processes, which obviates the need for pre-functionalized substrates. acs.org

Flow Chemistry: The transition from batch to continuous flow processes can enhance safety, improve reaction control, and allow for more efficient scaling of synthetic procedures for difluoromethylated aromatics.